Podocarpusflavone A

描述

二氢松柏素 A 是一种天然存在的双黄酮化合物,存在于多种植物物种中,包括松柏科植物。 该化合物因其多样的生物活性及其潜在的治疗应用而备受关注 .

准备方法

合成路线和反应条件

二氢松柏素 A 的合成通常涉及使用高速逆流色谱 (HSCCC) 从天然产物中分离和纯化黄酮类化合物 . 也采用液液萃取、柱色谱(硅胶柱、聚酰胺柱、Sephadex 柱)和大孔树脂等常规方法 .

工业生产方法

二氢松柏素 A 的工业生产尚未得到充分记录,但它可能涉及使用上述色谱技术从植物来源中提取和纯化。这些方法在工业生产中的可扩展性仍然是正在进行的研究主题。

化学反应分析

反应类型

二氢松柏素 A 会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰该化合物以增强其生物活性或在不同环境中研究其特性至关重要 .

常用试剂和条件

参与二氢松柏素 A 反应的常用试剂包括氧化剂、还原剂和各种催化剂。 具体的条件取决于所需的反应和目标产物 .

形成的主要产物

二氢松柏素 A 反应形成的主要产物包括表现出增强的生物活性的各种衍生物。 这些衍生物通常因其潜在的治疗应用而被研究 .

科学研究应用

Anticancer Properties

Mechanism of Action

Recent studies have demonstrated that Podocarpusflavone A exhibits potent anticancer activity through its interaction with human topoisomerase II alpha, an enzyme critical for DNA replication and cell division. In silico docking studies revealed that this compound has a strong binding affinity for this enzyme, showing a lower binding energy compared to several established anticancer drugs (e.g., doxorubicin) .

In Vitro Studies

this compound was shown to inhibit the growth of various cancer cell lines, including ovarian cancer cells (A2780CP and SKOV-3), with IC50 values comparable to those of conventional chemotherapy agents . The compound demonstrated selective cytotoxicity, indicating its potential as a targeted cancer therapy.

| Cell Line | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| A2780CP | 1.2 | Doxorubicin | 0.9 |

| SKOV-3 | 11.6 | Doxorubicin | 15.7 |

Antimycobacterial Activity

This compound has been investigated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. In studies involving infected macrophages and zebrafish models, this compound exhibited significant inhibitory effects on mycobacterial growth, with a minimum inhibitory concentration (MIC) of approximately 34.38 µM . The compound showed enhanced activity when combined with standard antituberculosis medications like isoniazid.

| Mycobacterial Strain | MIC (µM) |

|---|---|

| M. tuberculosis H37Rv | 34.83 |

| M. marinum | 34.38 |

Anti-Inflammatory Effects

Studies have indicated that this compound possesses anti-inflammatory properties by modulating signaling pathways involved in inflammation. Research on renal fibrosis models showed that this compound reduced macrophage infiltration and the expression of pro-fibrotic markers such as α-SMA and Col1a1 . The compound's mechanism appears to involve the inhibition of Fyn/Stat3 signaling pathways, suggesting its potential for treating chronic inflammatory diseases.

Neuroprotective Effects

This compound has also been linked to neuroprotection. Biflavonoids in this class are known for their ability to protect against oxidative stress and neuronal damage . Research indicates that these compounds may play a role in preventing neurodegenerative diseases by mitigating oxidative damage and promoting neuronal health.

Summary of Applications

The following table summarizes the key applications of this compound:

| Application | Mechanism/Effect | Key Findings |

|---|---|---|

| Anticancer | Inhibition of topoisomerase II alpha | Significant cytotoxicity against ovarian cancer cells |

| Antimycobacterial | Inhibition of M. tuberculosis | Effective in infected macrophages and zebrafish models |

| Anti-inflammatory | Modulation of Fyn/Stat3 signaling | Reduces fibrosis in renal models |

| Neuroprotective | Protection against oxidative stress | Potential in neurodegenerative disease prevention |

作用机制

二氢松柏素 A 通过各种分子靶点和途径发挥作用。 主要机制之一涉及抑制 Fyn/Stat3 信号通路,该通路在肾纤维化的进展中起着至关重要的作用 . 此外,该化合物抑制登革热病毒 NS5 RNA 依赖性 RNA 聚合酶和组织蛋白酶 B,有助于其抗病毒和抗癌活性 .

相似化合物的比较

二氢松柏素 A 是一个更大的双黄酮类化合物群体的一部分,其中包括如银杏黄酮、桧黄酮和银杏黄素等化合物 . 与这些类似化合物相比,二氢松柏素 A 表现出独特的生物活性,特别是其抑制 Fyn/Stat3 信号通路的能力及其在肾纤维化中的潜在治疗应用 .

类似化合物的列表

- 银杏黄酮

- 桧黄酮

- 银杏黄素

- 异银杏黄素

- 双黄酮

二氢松柏素 A 因其特定的分子靶点和途径而脱颖而出,使其成为在各个科学领域中进一步研究和开发的有希望的候选者。

生物活性

Podocarpusflavone A (PFA), a biflavonoid compound derived from various species of the Podocarpus genus, has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its antiviral, antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and detailed data.

Chemical Structure and Properties

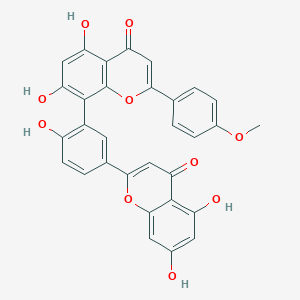

This compound is characterized by its unique biflavonoid structure, which consists of two flavonoid units linked by a carbon-carbon bond. Its molecular formula is , and it exhibits significant biological activity due to its ability to interact with various cellular targets.

Antiviral Activity

PFA has demonstrated notable antiviral properties, particularly against the dengue virus. It inhibits the dengue virus NS5 RNA-dependent RNA polymerase with an IC50 value of 0.75 µM . Additionally, PFA has been shown to inhibit cathepsin B (IC50 = 1.68 µM ) and reduce reactive oxygen species (ROS) production in human neutrophils at concentrations of 1 µM and 10 µM .

| Virus | Target | IC50 (µM) |

|---|---|---|

| Dengue Virus | NS5 RNA-dependent polymerase | 0.75 |

| Cathepsin B | Enzyme | 1.68 |

Antimicrobial Activity

Research indicates that PFA exhibits a broad spectrum of antimicrobial activity. In a study evaluating its effects on various pathogens, PFA showed significant antibacterial activity against Enterococcus faecalis and Pseudomonas aeruginosa, with selectivity index (SI) values greater than 15 . Its antifungal efficacy was less pronounced but still notable against certain fungal strains .

Table: Antimicrobial Activity of this compound

| Pathogen | Activity | Selectivity Index (SI) |

|---|---|---|

| Enterococcus faecalis | Active | >15 |

| Pseudomonas aeruginosa | Active | >15 |

| Aspergillus fumigatus | Moderate | <10 |

Anti-inflammatory Effects

PFA has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in various models. Its ability to modulate inflammatory responses highlights its potential for therapeutic applications in inflammatory diseases .

Anticancer Properties

PFA's anticancer potential has been evaluated in several studies. It has been shown to reduce the viability of melanoma cells (A375, MALME-3M) with significant tumor growth inhibition in xenograft models when administered at doses of 20 mg/kg and 40 mg/kg . The mechanism appears to be linked to apoptosis induction and cell cycle arrest.

Case Study: Melanoma Cell Viability Reduction

In a controlled study:

- Cell Lines: A375, MALME-3M

- Dosage: 20 µM

- Outcome: Significant reduction in cell viability and tumor growth inhibition.

属性

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944784 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22136-74-9, 41583-83-9 | |

| Record name | Podocarpusflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-O-methylamentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While research is ongoing, Podocarpusflavone A has demonstrated inhibitory activity against various targets. Notably, it has shown potent inhibition against dengue virus RNA-dependent RNA polymerase (DV-NS5 RdRp) [], human topoisomerase II alpha [], and Fyn/Stat3 signaling pathway []. It has also exhibited anti-thrombotic effects in silico []. Further research is needed to fully elucidate its mechanisms in different contexts.

A: Depending on the target, downstream effects vary. For instance, inhibition of DV-NS5 RdRp hinders viral replication [], while inhibition of human topoisomerase II alpha is linked to anticancer properties []. Suppressing the Fyn/Stat3 signaling pathway can ameliorate renal fibrosis in obstructive nephropathy [].

A: this compound has the molecular formula C31H20O10 [] and a molecular weight of 552.5 g/mol.

A: Structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). NMR data, particularly 1D and 2D NMR, are crucial for determining the compound's structure []. MS analysis provides information about the molecular weight and fragmentation pattern, aiding in confirmation of the molecular formula [].

A: While specific studies on the stability of this compound under different conditions are limited in the provided research, its isolation from various plant sources suggests a degree of natural stability [, , , , , , , ]. Further research is needed to investigate its stability profile under controlled conditions (temperature, pH, light) relevant to potential applications.

ANone: The provided research doesn't specifically mention catalytic properties of this compound. Its activity is primarily attributed to binding and inhibiting specific targets rather than catalyzing reactions.

A: Yes, this compound has been investigated using in silico tools such as PASS prediction and molecular docking. PASS prediction suggested potential for thrombolytic activity []. Molecular docking studies revealed favorable binding interactions with targets like human topoisomerase II alpha [] and Leishmanolysin (gp63) from Leishmania panamensis [].

ANone: The provided research primarily focuses on the isolation, identification, and initial biological evaluation of this compound. Detailed investigations regarding these aspects are limited in the current literature. Further research is needed to comprehensively address these important areas.

ANone: Key milestones include:

- Isolation and identification: this compound was first isolated and characterized from Podocarpus macrophylla [].

- Diverse natural sources: Its presence has been reported in various plant species, highlighting its widespread occurrence [, , , , , , , ].

- Biological activity exploration: Research has revealed diverse biological activities, including antiviral [], anticancer [, ], anti-inflammatory [], and potential anti-thrombotic effects [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。